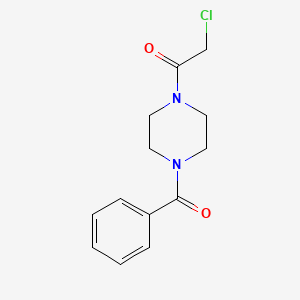
1-Benzoyl-4-(chloroacetyl)piperazine
描述
1-Benzoyl-4-(chloroacetyl)piperazine is a chemical compound with the molecular formula C13H15ClN2O2 and a molecular weight of 266.72 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
准备方法
The synthesis of 1-Benzoyl-4-(chloroacetyl)piperazine typically involves the acylation of piperazine derivatives. One common method includes the reaction of piperazine with benzoyl chloride and chloroacetyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve continuous flow microreactor systems to enhance reaction efficiency and yield . These systems allow for precise control over reaction conditions, leading to higher selectivity and yield.
化学反应分析
1-Benzoyl-4-(chloroacetyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Benzoyl-4-(chloroacetyl)piperazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer agents.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an inhibitor of certain enzymes or receptors.
Industrial Applications: It is used in the synthesis of polymers and other materials due to its reactivity and functional groups.
作用机制
The mechanism of action of 1-Benzoyl-4-(chloroacetyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . The benzoyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.
相似化合物的比较
1-Benzoyl-4-(chloroacetyl)piperazine can be compared with other benzoylated piperazine derivatives, such as:
1-Benzoylpiperazine: Lacks the chloroacetyl group, making it less reactive in substitution reactions.
4-(4-Chlorophenyl)piperazine: Contains a chlorophenyl group instead of a chloroacetyl group, leading to different reactivity and applications.
N-Benzoylated Piperazines: These compounds have similar structural features but differ in their substituents, affecting their chemical and biological properties.
属性
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-10-12(17)15-6-8-16(9-7-15)13(18)11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATOJIAFBGRSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B3037932.png)
![2-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzenecarboxylic acid](/img/structure/B3037933.png)
![4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(4-fluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile](/img/structure/B3037934.png)
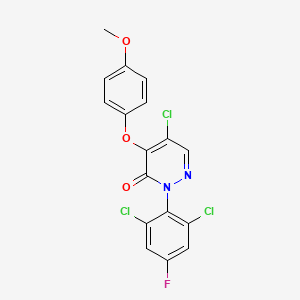
![4,6-Diamino-2-(phenoxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B3037938.png)
![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B3037940.png)
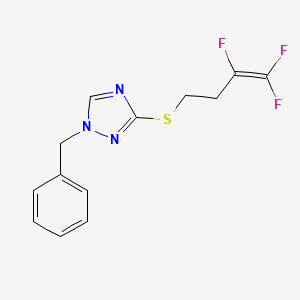
![4,6-Diamino-2-[(4-methoxyphenoxy)methyl]-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B3037942.png)
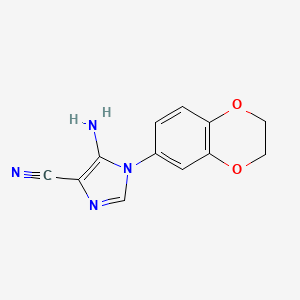
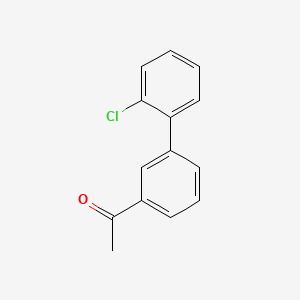
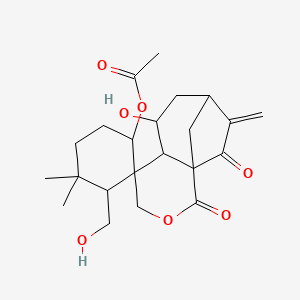

![1-[2-(Cyclohexyloxy)-3,3,3-trifluoropropyl]piperidine](/img/structure/B3037952.png)
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B3037953.png)
